8-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
Description
This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core substituted with a 6-fluoroquinolin-4-yl group and a 4-chlorobenzenesulfonyl moiety. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous derivatives (e.g., via reactions with 1,4-dioxa-8-azaspiro[4.5]decane intermediates under basic conditions) .
Properties
IUPAC Name |
8-[3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O4S/c23-15-1-4-17(5-2-15)31(27,28)20-14-25-19-6-3-16(24)13-18(19)21(20)26-9-7-22(8-10-26)29-11-12-30-22/h1-6,13-14H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESQNQFXXQDPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of chlorobenzene with chlorosulfonic acid to produce 4-chlorobenzenesulfonyl chloride . This intermediate is then reacted with 6-fluoroquinoline under specific conditions to form the desired quinoline derivative. The final step involves the formation of the spirocyclic system through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of alternative reagents or catalysts, as well as the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline ring.
Scientific Research Applications
8-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets. The quinoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The 1,4-dioxa-8-azaspiro[4.5]decane core is a versatile scaffold modified with diverse substituents. Key comparisons include:
Substituent Variations and Impact on Properties
Key Observations :
- Electronic Effects : Sulfonyl (target compound) and nitro groups increase polarity and metabolic stability compared to alkyl or aryl substituents .
- Solubility : Piperidine derivatives exhibit improved aqueous solubility due to basic nitrogen, whereas halogenated analogs (e.g., chloro-pyridine ) are more lipophilic.
Key Observations :
- Yields for spirocyclic derivatives typically range between 40–60%, with steric hindrance (e.g., bicyclo substituents ) reducing efficiency.
- The target compound’s synthesis may face challenges due to the reactivity of the sulfonyl group and fluorinated quinoline.
Physicochemical and Spectral Data
- NMR Trends: 1,4-Dioxa-8-azaspiro[4.5]decane core: Characteristic signals at δ 3.7–4.1 ppm (O–CH₂–CH₂–O) and δ 1.6–2.2 ppm (spirocyclic CH₂) .
- Mass Spectrometry : HRMS-ESI data for analogs (e.g., [M+H]⁺ = 227.1654 for piperidinyl derivative ) align with theoretical values, confirming structural integrity.
Biological Activity
The compound 8-[3-(4-chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxo-8-azaspiro[4.5]decane is a synthetic derivative belonging to the class of fluoroquinolones, known for their broad-spectrum antimicrobial properties. This article examines its biological activity, focusing on its antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following components:
- Fluoroquinoline Core : Imparts antibacterial properties.
- Chlorobenzenesulfonyl Group : Enhances lipophilicity and potentially improves membrane penetration.
- Dioxo and Azaspiro Moieties : Contribute to the overall stability and reactivity of the compound.
Antimicrobial Efficacy
Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity against a variety of bacterial strains. The mechanism of action typically involves inhibition of bacterial DNA gyrase, crucial for DNA replication and repair. This inhibition effectively prevents bacterial growth.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.016 - 0.063 μg/mL | |
| Staphylococcus aureus | Moderate activity | |
| Pseudomonas aeruginosa | Substantial activity |
The primary mechanism through which 8-[3-(4-chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxo-8-azaspiro[4.5]decane exerts its effects is through:
- Inhibition of DNA Gyrase : This enzyme is essential for DNA replication; inhibition leads to cell death.
- Membrane Disruption : Enhanced lipophilicity allows better penetration through bacterial membranes, increasing efficacy against resistant strains.
Case Study 1: Efficacy Against Multidrug-Resistant Strains
A recent study investigated the effectiveness of this compound against multidrug-resistant E. coli strains. The results indicated that the compound maintained potent activity, with MIC values significantly lower than those observed for traditional antibiotics like ciprofloxacin.
Case Study 2: Synergistic Effects with Other Antibiotics
Research also explored the synergistic potential of this compound when combined with other antibiotics. The combination therapy demonstrated enhanced antibacterial activity against resistant strains, suggesting potential for clinical applications in treating infections where standard therapies fail.
Research Findings
Recent investigations into the pharmacokinetics and toxicity profiles of this compound have revealed promising results:
- Pharmacokinetics : Studies indicate favorable absorption rates and bioavailability.
- Toxicity : Preliminary toxicity assessments show low cytotoxicity in mammalian cell lines, indicating safety for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
